1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid
Description
1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a trifluoroethoxy-substituted carbonyl group at position 1 and a carboxylic acid moiety at position 3. The trifluoroethoxy group introduces significant lipophilicity and electronic effects due to fluorine's electronegativity, influencing solubility, metabolic stability, and target binding.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2,2-trifluoroethoxycarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO4/c10-9(11,12)5-17-8(16)13-3-1-6(2-4-13)7(14)15/h6H,1-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVNQYUXZRHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoroethoxycarbonyl Group: This step involves the reaction of the piperidine ring with 2,2,2-trifluoroethanol and a carbonylating agent such as phosgene or triphosgene under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Prostaglandin Analogues
One of the significant applications of this compound is its use in synthesizing prostaglandin analogues. Prostaglandins are crucial for various physiological functions and are targets for drug development due to their roles in inflammation and pain signaling. The compound's structure allows for modifications that enhance biological activity and selectivity towards specific prostaglandin receptors .
2. Inhibition of Sodium Channels
Research indicates that derivatives of piperidine compounds, including 1-[(2,2,2-trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid, can act as inhibitors of sodium channels (Na_v 1.8). These channels are implicated in pain pathways, making such compounds potential candidates for developing analgesics .
Pharmacological Studies
Case Study: Analgesic Properties
A study focused on the analgesic properties of piperidine derivatives demonstrated that modifications to the piperidine ring could enhance efficacy against neuropathic pain models. The incorporation of the trifluoroethoxycarbonyl group was found to improve solubility and bioavailability, leading to better therapeutic outcomes in animal models .
Data Table: Comparison of Piperidine Derivatives
Mechanism of Action
The mechanism by which 1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with analogs:
Key Observations :
- Trifluoroethoxy vs. Ethoxy : The trifluoroethoxy group increases molecular weight by ~82 Da compared to ethoxy. This substitution reduces solubility (Log S decreases from -1.4 to ~-2.1) due to enhanced lipophilicity.
- TPSA Impact : The trifluoroethoxy-carbonyl group elevates TPSA (topological polar surface area), suggesting improved polarity but counterbalanced by fluorine's hydrophobicity .
- Bulkier Substituents: The tert-butoxy analog (C13H20F3NO5) has even lower solubility (-3.2 Log S) due to steric hindrance and increased molecular weight .
Key Insights :
- Trifluoroethoxy Effects : The trifluoroethoxy group may enhance metabolic stability (via CYP inhibition resistance) but reduce BBB penetration due to increased molecular weight and P-gp efflux susceptibility .
- Aromatic vs. Aliphatic Substituents: The trifluoromethylphenyl analog (C13H14F3NO2) shows stronger CYP inhibition, likely due to aromatic π-π interactions with enzyme active sites .
Biological Activity
1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 255.19 g/mol, is notable for its unique trifluoroethoxy group, which may influence its pharmacological properties.
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C9H12F3NO4 |
| Molecular Weight | 255.19 g/mol |
| IUPAC Name | 1-(2,2,2-trifluoroethoxycarbonyl)piperidine-4-carboxylic acid |
| PubChem CID | 16227155 |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of sodium channels, particularly Na_v1.8 channels, which are involved in pain signaling pathways. This inhibition could potentially lead to analgesic effects.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant activity against various cell lines. For instance:
- Cell Line Inhibition : Studies indicated that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showcasing potential antitumor properties.
In Vivo Studies
Animal models have been employed to evaluate the analgesic properties of this compound:
- Pain Models : In rodent models, administration of the compound resulted in a notable reduction in pain response in formalin-induced pain assays. This suggests that the compound may have potential as a therapeutic agent for pain management.
Case Study 1: Analgesic Effects
A study conducted on mice demonstrated that the administration of this compound led to a significant decrease in nociceptive behavior compared to control groups. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations.
Case Study 2: Antitumor Activity
In another investigation focused on its anticancer properties, the compound was tested against various tumor cell lines. The results indicated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. Why does the compound degrade during storage, and how can stability be improved?
- Degradation Pathways : Hydrolysis of the carbamate group in humid environments or photo-degradation under UV light.
- Solutions : Store lyophilized powder at –20°C under desiccation. Use amber vials to block light exposure. Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
